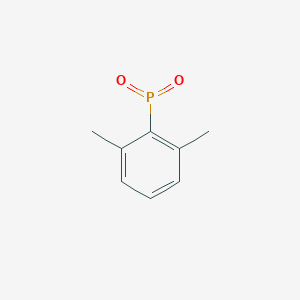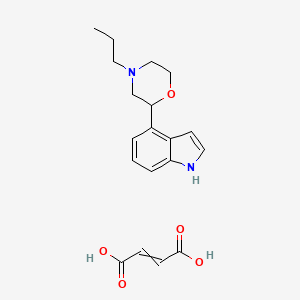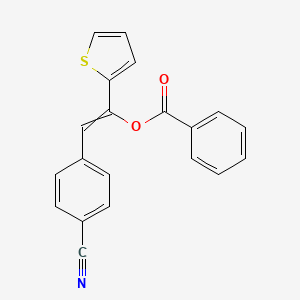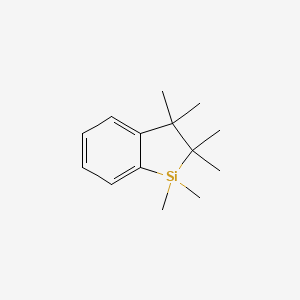![molecular formula C5H4BrN B14387188 3-Bromobicyclo[1.1.0]butane-1-carbonitrile CAS No. 87712-20-7](/img/structure/B14387188.png)
3-Bromobicyclo[1.1.0]butane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromobicyclo[1.1.0]butane-1-carbonitrile is a compound that belongs to the class of bicyclo[1.1.0]butanes, which are known for their highly strained ring systems. The unique structure of bicyclo[1.1.0]butane, characterized by two cyclopropane rings fused through a common carbon-carbon bond, imparts significant strain energy to the molecule. This strain makes the compound highly reactive and valuable in synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobicyclo[1.1.0]butane-1-carbonitrile typically involves the treatment of 1,3-dibromocyclobutanecarbonitrile with magnesium in tetrahydrofuran (THF). This reaction proceeds through a dehalogenation process, where magnesium acts as a reducing agent to remove the bromine atoms, resulting in the formation of the desired bicyclo[1.1.0]butane structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions: 3-Bromobicyclo[1.1.0]butane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form bicyclo[1.1.0]butane derivatives.
Ring-Opening Reactions: Due to the high strain energy, the bicyclo[1.1.0]butane ring can undergo ring-opening reactions, leading to the formation of cyclobutane or other ring systems
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Catalysts: Palladium or other transition metal catalysts for facilitating ring-opening reactions.
Major Products:
- Substituted bicyclo[1.1.0]butane derivatives.
- Cyclobutane derivatives from ring-opening reactions .
科学的研究の応用
3-Bromobicyclo[1.1.0]butane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with strained ring systems.
Biology: Investigated for its potential as a bioisostere in drug design, where its unique structure can mimic other functional groups.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials that require high strain energy for their reactivity
作用機序
The mechanism of action of 3-Bromobicyclo[1.1.0]butane-1-carbonitrile is primarily driven by its high strain energy. The strain in the bicyclo[1.1.0]butane ring makes it highly reactive, allowing it to participate in various chemical transformations. The compound can act as a covalent warhead in bioconjugation processes, where it forms covalent bonds with target molecules, such as proteins or nucleic acids .
類似化合物との比較
Bicyclo[1.1.0]butane: The parent compound, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain and reactivity.
Spiropentane: Another strained ring system with unique reactivity.
Uniqueness: 3-Bromobicyclo[1.1.0]butane-1-carbonitrile stands out due to the presence of the bromine and nitrile functional groups, which enhance its reactivity and provide additional synthetic handles for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
特性
CAS番号 |
87712-20-7 |
|---|---|
分子式 |
C5H4BrN |
分子量 |
158.00 g/mol |
IUPAC名 |
3-bromobicyclo[1.1.0]butane-1-carbonitrile |
InChI |
InChI=1S/C5H4BrN/c6-5-1-4(5,2-5)3-7/h1-2H2 |
InChIキー |
WTFNJIXZXXCFCJ-UHFFFAOYSA-N |
正規SMILES |
C1C2(C1(C2)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid](/img/structure/B14387114.png)






![4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14387160.png)



![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)

